molecular formula C21H14F3N3O2S2 B2447538 N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252929-24-0

N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2447538
CAS No.: 1252929-24-0
M. Wt: 461.48
InChI Key: ZZRURKVYNKWCPV-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes fluorinated aromatic rings and a thieno[3,2-d]pyrimidin-2-yl moiety, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidin-2-yl core and subsequent functionalization with fluorinated aromatic rings. Common synthetic routes may involve:

    Formation of the Thieno[3,2-d]pyrimidin-2-yl Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorinated Aromatic Rings: This can be achieved through nucleophilic aromatic substitution reactions using fluorinated benzyl halides.

    Final Assembly: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its fluorinated aromatic rings and thieno[3,2-d]pyrimidin-2-yl core could be useful in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound may be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings may enhance binding affinity through hydrophobic interactions, while the thieno[3,2-d]pyrimidin-2-yl core could participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-difluorophenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its combination of fluorinated aromatic rings and a thieno[3,2-d]pyrimidin-2-yl core. This structure provides a distinct set of chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S2/c22-14-4-2-1-3-12(14)10-27-20(29)19-17(7-8-30-19)26-21(27)31-11-18(28)25-13-5-6-15(23)16(24)9-13/h1-9H,10-11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRURKVYNKWCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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